molecular formula C9H13N3O2 B1465485 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1211513-42-6

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B1465485
CAS No.: 1211513-42-6
M. Wt: 195.22 g/mol
InChI Key: VBUJESRXCROQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridazine ring system. Its structure includes a partially saturated pyridazine ring (5,6,7,8-tetrahydro) and an ester group at position 2 (ethyl carboxylate). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing derivatives with antibacterial and anticancer activities . Key physicochemical properties include a molecular weight of 194.23 g/mol (C₁₀H₁₄N₂O₂) and a polar surface area of 56.2 Ų, influencing solubility and bioavailability .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUJESRXCROQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps:

  • Cyclocondensation : The initial formation of the imidazo[1,2-b]pyridazine core is typically achieved by reacting 2-aminopyridazine with α-haloketones or trichloroacetone under controlled conditions to induce ring closure.

  • Reduction : The partially saturated tetrahydro ring system is obtained by catalytic hydrogenation or chemical reduction (e.g., sodium borohydride) of the unsaturated precursor, often under hydrogen pressure (e.g., 30 psi) with catalysts such as platinum oxide (PtO₂).

  • Esterification : Introduction of the ethyl carboxylate group at position 2 can be accomplished by esterification reactions or by starting from ethyl ester-containing precursors.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Cyclocondensation 2-Aminopyridazine + trichloroacetone Ethanol reflux at ~78°C; reaction time varies
Reduction NaBH₄ or catalytic hydrogenation (PtO₂) Hydrogen pressure ~30 psi; temperature ambient to mild heating
Esterification Acid catalysis or use of ethyl ester precursors Purification by column chromatography

Industrial and Large-Scale Synthesis Considerations

For industrial production, the synthesis routes are scaled up using continuous flow reactors and automated systems to improve efficiency and yields. Optimization of parameters such as temperature, solvent choice, pressure, and stoichiometry is critical to maintain product quality and process safety.

  • Continuous Flow Reactors : Enable precise control over reaction time and temperature, reducing side reactions and improving reproducibility.

  • Solvent Selection : Ethanol is commonly used due to its good solvating properties and ease of removal.

  • Purification : Column chromatography remains a standard method to isolate the pure compound, though crystallization may be employed depending on scale.

Comparative Structural Notes

  • Unlike related imidazo[1,2-b]pyridazine derivatives that may contain methyl or other alkyl substituents on the pyridazine ring, this compound is unsubstituted on the ring system except for the ethyl ester, which affects steric and electronic properties and thus synthetic strategy and biological activity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Cyclocondensation 2-Aminopyridazine + trichloroacetone Formation of imidazo[1,2-b]pyridazine core
Reduction NaBH₄ (8 eq.), PtO₂ catalyst, H₂ (30 psi) Saturation of pyridazine ring to tetrahydro
Esterification Use of ethyl ester precursors or acid catalysis Introduction of ethyl carboxylate at C-2
Purification Column chromatography Isolation of pure this compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

The fused heterocycle’s nitrogen arrangement critically impacts electronic properties and bioactivity:

Compound Name Core Structure Key Differences Biological Activity Reference
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine Pyrimidine ring (two N atoms at 1,3 positions) Antibacterial (vs. S. aureus)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Pyridine ring (one N atom) Enzyme inhibition (aldosterone synthase)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine Pyrazine ring (two N atoms at 1,4 positions) Research intermediate

Substituent Effects

Halogenation and functional group substitutions modulate reactivity and potency:

Compound Name Substituent(s) Activity/Property Reference
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl at position 6 Increased electrophilicity; anticancer leads
Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate Br at position 6 Higher molecular weight (270.09 g/mol); synthetic intermediate
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Phenyl at position 2 Anticancer (IC₅₀ = 1.2–4.8 µM vs. melanoma)
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Cl at position 3 Improved stability (hydrochloride salt form)

Impact : Halogens enhance lipophilicity and binding to hydrophobic enzyme pockets, while aryl groups (e.g., phenyl) improve target selectivity .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 91476-82-3

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds can inhibit cancer cell proliferation. The compound has shown promising anti-proliferative effects against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have demonstrated that imidazo[1,2-b]pyridazines possess significant antibacterial and antifungal activities. The exact mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways .
  • Kinase Inhibition : The compound's structure allows it to act as a kinase inhibitor, which is crucial in regulating various cellular processes including growth and metabolism. This property is particularly relevant for developing targeted cancer therapies .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHL60 (Leukemia)20-35
AnticancerHCT116 (Colon Cancer)28
AntibacterialE. coli15
AntifungalC. albicans12

Case Study 1: Anticancer Efficacy

A study evaluated the anti-proliferative effects of this compound on human leukemia (HL60) and colon carcinoma (HCT116) cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell viability at low concentrations. The mechanism involved apoptosis induction as confirmed by flow cytometry assays.

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial potential of the compound against various bacterial strains including E. coli and fungal strains like C. albicans. The results demonstrated that the compound effectively inhibited growth at concentrations comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate?

  • Methodology : Synthesis typically involves cyclocondensation of precursors like 2-aminopyridazine with trichloroacetone, followed by reduction and esterification. For example, sodium borohydride-mediated reduction under hydrogenation conditions (30 psi, PtO₂ catalyst) yields the tetrahydroimidazo core . Key steps include aldehyde oxidation and hydrazide intermediate formation for functionalization .
  • Critical Parameters : Reaction temperature (e.g., ethanol reflux at 78°C), stoichiometry (e.g., 8 equivalents of NaBH₄), and purification via column chromatography .

Q. What structural features distinguish this compound from related imidazo[1,2-b]pyridazine derivatives?

  • Structural Analysis : The fused bicyclic system (imidazole + pyridazine) with a fully saturated tetrahydro ring system differentiates it from unsaturated analogs. The ethyl ester at position 2 enhances solubility and serves as a handle for derivatization .
  • Comparison : Unlike methyl-substituted analogs (e.g., Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate), this compound lacks alkyl substituents on the pyridazine ring, affecting steric and electronic properties .

Q. What analytical techniques are critical for confirming purity and structure?

  • Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify ring saturation and substituent positions (e.g., singlet at δ 3.94 ppm for cyclic –CH₂– groups) .
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Purity assessment (>99% via reverse-phase chromatography) .

Q. What initial biological screening models are used to assess its activity?

  • In Vitro Models : Antiproliferative assays against cancer cell lines (A-549, MCF-7) at 10–100 µM concentrations. Preliminary IC₅₀ values guide structure-activity relationship (SAR) studies .
  • Enzyme Assays : Testing inhibition of kinases or receptors (e.g., serotonin receptors) using fluorescence-based assays .

Q. How does the ethyl ester group influence chemical reactivity?

  • Functional Role : The ester group enables hydrolysis to carboxylic acids for prodrug strategies or amide coupling for library diversification. Reactivity is pH-dependent, with hydrolysis accelerated under basic conditions (e.g., NaOH/EtOH) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound?

  • Challenge : Competing cyclization pathways during imidazo ring formation may yield regioisomers.
  • Solution : Use directing groups (e.g., chloro substituents) or Lewis acids (e.g., ZnCl₂) to favor desired regiochemistry. For example, 6-chloro intermediates in ensured selective reduction .
  • Data : Table 1 ( ) shows pyridine as a base increased sulfonylation yield to 87% by minimizing side reactions .

Q. What strategies optimize yield and purity in multi-step syntheses?

  • Process Optimization :

  • Stepwise Monitoring : TLC tracking after each step to isolate intermediates.
  • Catalyst Screening : PtO₂ vs. Pd/C for hydrogenation efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF) improve solubility of hydrazide intermediates .
    • Yield Data : Hydrazone derivatives achieved 80–92% yields via ethanol reflux .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case Study : Discrepancies in antiproliferative activity may arise from assay conditions (e.g., serum concentration, incubation time).
  • Methodology :

  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour incubation, 10% FBS).
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding targets .

Q. What in silico methods predict target interactions for this compound?

  • Computational Tools :

  • Molecular Docking : AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR). Key interactions: Hydrogen bonding with pyridazine N-atoms and hydrophobic contacts with the ethyl ester .
  • QSAR Modeling : Train models on imidazo[1,2-b]pyridazine derivatives to predict IC₅₀ values .

Q. How does modifying the tetrahydroimidazo ring affect pharmacological properties?

  • SAR Insights :

  • Ring Saturation : Tetrahydro rings enhance metabolic stability vs. unsaturated analogs (e.g., imidazo[1,2-a]pyridines) by reducing CYP450-mediated oxidation .
  • Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) at position 8 improve target affinity but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.